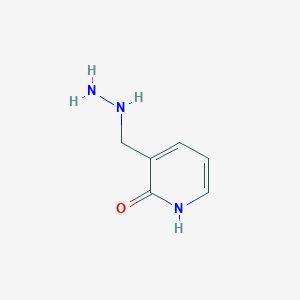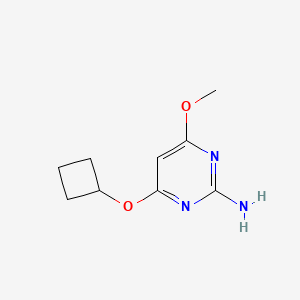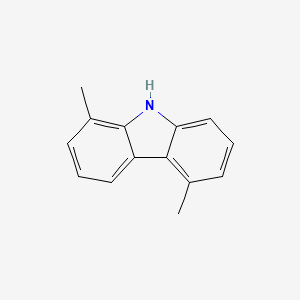![molecular formula C13H11BO4 B13121844 4'-Borono-[1,1'-biphenyl]-3-carboxylicacid CAS No. 872341-96-3](/img/structure/B13121844.png)
4'-Borono-[1,1'-biphenyl]-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H11BO4 It is a biphenyl derivative that contains both a boronic acid group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Borono-[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide. The general procedure includes:
Reactants: A boronic acid derivative and a halogenated biphenyl compound.
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Base: Common bases used include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production of 4’-Borono-[1,1’-biphenyl]-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4’-Borono-[1,1’-biphenyl]-3-carboxylic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
Phenylboronic acid: Contains only the boronic acid group without the biphenyl structure.
Biphenyl-3-carboxylic acid: Contains only the carboxylic acid group without the boronic acid group.
Uniqueness
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both boronic acid and carboxylic acid groups on the biphenyl scaffold
Properties
CAS No. |
872341-96-3 |
|---|---|
Molecular Formula |
C13H11BO4 |
Molecular Weight |
242.04 g/mol |
IUPAC Name |
3-(4-boronophenyl)benzoic acid |
InChI |
InChI=1S/C13H11BO4/c15-13(16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(17)18/h1-8,17-18H,(H,15,16) |
InChI Key |
RYXNRVQGPCNGRO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)

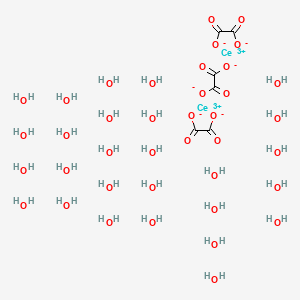
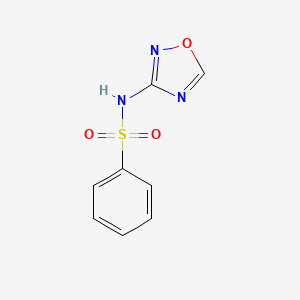
![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)

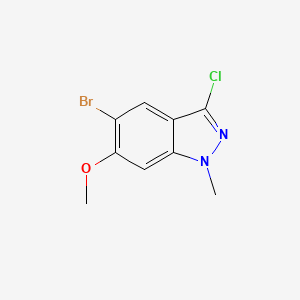
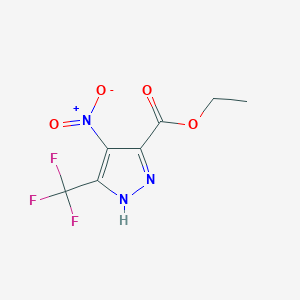
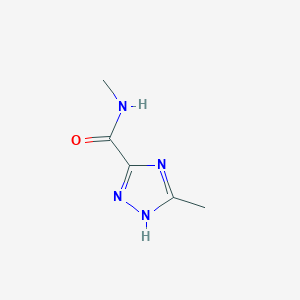
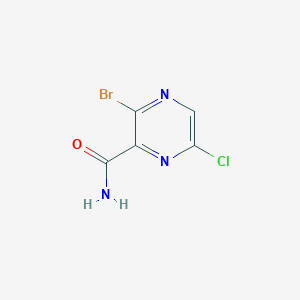
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
